molecular formula C10H15N5OS B601829 Cimetidine EP Impurity B CAS No. 138035-55-9

Cimetidine EP Impurity B

Cat. No. B601829
CAS RN: 138035-55-9
M. Wt: 253.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetidine EP Impurity B is an impurity of Cimetidine . It is also known as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate .


Molecular Structure Analysis

The molecular formula of Cimetidine EP Impurity B is C10H15N5OS . The SMILES string representation is CC1=C(CSCCN/C(OC)=N/C#N)N=CN1 .

Scientific Research Applications

Sulfur-Specific Detection of Impurities in Cimetidine

A study utilized liquid chromatography coupled to high-resolution inductively coupled plasma mass spectrometry (SF-ICP-MS) for sulfur-specific detection of impurities in cimetidine. This method allowed for the detection of structurally related impurities below 0.1% mass fraction level relative to the main drug substance. The structure of most impurities was confirmed by electrospray mass spectrometry (ESI-MS), highlighting the complementarity of these techniques for drug analysis (Evans, Wolff, & Eckers, 2001).

Inhibition of Luminal Efflux by Multidrug and Toxin Extrusions

Cimetidine, as an H2 receptor antagonist, has been used to investigate the tubular secretion of organic cations in human kidneys. The study found cimetidine is a potent inhibitor of MATE1 and MATE2-K, which suggests a mechanism underlying drug-drug interactions with cimetidine in renal elimination (Ito et al., 2012).

Impact of Impurities on IC50 Values of P450 Inhibitors

This research evaluated the impact of impurities in cimetidine on CYP2D6 IC50 values. Findings showed impurities with potent CYP2D6 inhibition could significantly decrease the apparent IC50 value for cimetidine, highlighting the importance of considering impurities' effects on drug screening and evaluation (Huang, 2011).

Spectrophotometric Study of Stability Constants of Cimetidine–Ni(II) Complex

A spectrophotometric study at different temperatures showed that cimetidine acts as a chelating agent forming complexes with nickel(II). This study offers insights into the stability constants of the cimetidine–Ni(II) complex, which might have implications for understanding the chemical behavior of cimetidine and its impurities in various conditions (Tirmizi et al., 2012).

Molecular Conformations of Polymorphic Forms of Cimetidine

Research into the polymorphic forms of cimetidine using 13C solid-state NMR highlighted the diverse molecular conformations of cimetidine. Understanding these conformations is crucial for pharmaceutical development and the study of drug impurities (Middleton et al., 2000).

properties

IUPAC Name

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULTRKNQVUZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimetidine EP Impurity B

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